2-[(2-Methoxy-benzyl)-methyl-amino]-ethanol
Description
2-[(2-Methoxy-benzyl)-methyl-amino]-ethanol is an ethanolamine derivative characterized by a 2-methoxy-substituted benzyl group attached to a methylamino-ethanol backbone. Its molecular formula is C₁₁H₁₇NO₂, with a molecular weight of 195.26 g/mol (CAS: 151696-86-5) . The compound features a polar ethanol group and a lipophilic 2-methoxybenzyl moiety, making it a versatile intermediate in organic synthesis, particularly in pharmaceutical applications such as neurotensin receptor agonists .
Key structural attributes include:
- 2-Methoxybenzyl group: Electron-donating methoxy substituent at the ortho position, influencing electronic properties and steric interactions.
- Methylamino-ethanol backbone: Facilitates hydrogen bonding due to the hydroxyl and amino groups, impacting solubility and reactivity .
Properties
IUPAC Name |
2-[(2-methoxyphenyl)methyl-methylamino]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-12(7-8-13)9-10-5-3-4-6-11(10)14-2/h3-6,13H,7-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRCVWAUYLSQYCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)CC1=CC=CC=C1OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Methoxy-benzyl)-methyl-amino]-ethanol typically involves the reaction of 2-methoxybenzyl chloride with methylamine, followed by the addition of ethanolamine. The reaction conditions often include the use of a solvent such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Methoxy-benzyl)-methyl-amino]-ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[(2-Methoxy-benzyl)-methyl-amino]-ethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound may be used in studies involving enzyme inhibition or receptor binding.
Industry: It can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(2-Methoxy-benzyl)-methyl-amino]-ethanol involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Positional Isomers: 2- vs. 4-Methoxybenzyl Derivatives
The positional isomer 2-[(4-Methoxy-benzyl)-methyl-amino]-ethanol (CAS: 64834-63-5) shares the same molecular formula but differs in the methoxy group's placement (para instead of ortho). This positional change alters electronic effects:
- 2-Methoxybenzyl : Ortho substitution introduces steric hindrance and reduces resonance stabilization compared to the para isomer.
Data Table 1: Positional Isomer Comparison
Substituent Variations: Methyl vs. Cyclopropyl vs. Ethyl
Replacing the methyl group on the amino moiety with bulkier substituents modulates steric and electronic profiles:
2-[Cyclopropyl-(2-methoxy-benzyl)-amino]-ethanol (CAS: 1247805-67-9): Cyclopropyl group: Introduces ring strain, enhancing reactivity in cycloaddition or alkylation reactions. Applications: Used in high-strain intermediates for agrochemicals and pharmaceuticals .
Data Table 2: Substituent Impact on Properties
| Compound | Substituent | Molecular Weight | Key Property |
|---|---|---|---|
| This compound | Methyl | 195.26 | Balanced polarity for synthesis |
| 2-[Cyclopropyl-(2-methoxy-benzyl)-amino]-ethanol | Cyclopropyl | 221.30 | High reactivity due to ring strain |
| 2-[Ethyl-(2-methoxy-benzyl)-amino]-ethanol | Ethyl | 223.29 | Enhanced lipophilicity |
Simplified Analogues: 2-(Methylamino)-ethanol
Simpler analogues like 2-(methylamino)-ethanol (C₃H₉NO, MW: 75.11) lack the benzyl group but retain the amino-ethanol backbone. These compounds exhibit:
Pharmacological Relevance
Physicochemical Properties
- Hydrogen Bonding: The ethanolamine backbone forms intramolecular H-bonds, reducing volatility but increasing solubility in protic solvents .
- LogP : Estimated logP ~1.2 (moderate lipophilicity), suitable for drug-like molecules.
Biological Activity
2-[(2-Methoxy-benzyl)-methyl-amino]-ethanol, an organic compound characterized by its methoxy-substituted benzyl group, methylamino group, and ethanol moiety, has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and implications in medicinal chemistry based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 209.27 g/mol. The compound's unique structure allows it to interact with various biological targets, making it a subject of interest in pharmacological studies.
Research indicates that this compound may function as an enzyme inhibitor . This inhibition can modulate biochemical pathways that influence cellular functions, potentially leading to therapeutic applications in drug development. The specific mechanisms are context-dependent but generally involve binding to enzymes or receptors, thereby altering their activity .
Biological Activity
The biological activity of this compound has been evaluated through various studies:
- Enzyme Interaction : The compound has shown significant interaction with several enzymes, suggesting a role in inhibiting enzymatic activity that could be beneficial in treating diseases related to enzyme dysfunction.
- Cellular Effects : Preliminary studies indicate that it may influence neurotransmitter systems, which could have implications for mood regulation and neuroprotection.
Case Studies and Research Findings
Several studies have highlighted the biological activity and potential applications of this compound:
- Inhibition Studies : In vitro studies demonstrated that the compound effectively inhibits specific enzymes involved in metabolic pathways. For instance, it was found to inhibit carbonic anhydrase activity, which is crucial for various physiological processes including respiration and acid-base balance .
- Neuroprotective Effects : Research involving similar compounds suggests that derivatives of this compound may exhibit neuroprotective properties. These properties are attributed to the compound's ability to modulate neurotransmitter levels, potentially benefiting conditions like depression and anxiety .
- Toxicological Assessments : Toxicological evaluations indicate that this compound has a favorable safety profile with no significant toxicity observed in repeated-dose toxicity tests. It is not classified as mutagenic or carcinogenic based on current data .
Data Table: Summary of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
